Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Overview
Description
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is a derivative of cyclohexanecarboxylate and features a phenyl group attached to the cyclohexane ring, along with two oxo groups at the 2 and 4 positions . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of cyclohexanone derivatives with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent oxidation to yield the final product . Common reagents used in this synthesis include methanesulfonic acid and methanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Scientific Research Applications
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxo-6-pentylcyclohexanecarboxylate: Similar structure but with a pentyl group instead of a phenyl group.
Methyl 2,4-dioxo-6-methylcyclohexanecarboxylate: Features a methyl group in place of the phenyl group.
Uniqueness
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLBHFNOOBPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383052 | |
Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80035-52-5 | |
Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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